molecular formula C9H5ClN2O2 B13433800 2-Chloro-8-quinazolinecarboxylic Acid

2-Chloro-8-quinazolinecarboxylic Acid

カタログ番号: B13433800
分子量: 208.60 g/mol
InChIキー: HFUFHTROPMQNOQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-8-quinazolinecarboxylic Acid is a quinazoline-based organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Compounds within the quinazoline family are frequently investigated for their diverse biological activities, making this chlorinated carboxylic acid derivative a key starting material for the synthesis of more complex molecules . It is particularly useful as a reference standard and a crucial reagent in the development and analysis of active pharmaceutical ingredients (APIs), especially for creating and identifying drug impurity profiles . The reactive chloro and carboxylic acid functional groups on the quinazoline core allow for further structural modifications, enabling researchers to explore structure-activity relationships. The product is offered with a high purity level (97%+) to ensure consistent and reliable research outcomes . Proper handling procedures are recommended, including the use of personal protective equipment and ensuring adequate ventilation. For optimal stability, it is advised to store this compound under specific cold-chain conditions, typically at -20°C for long-term preservation . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

分子式

C9H5ClN2O2

分子量

208.60 g/mol

IUPAC名

2-chloroquinazoline-8-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)

InChIキー

HFUFHTROPMQNOQ-UHFFFAOYSA-N

正規SMILES

C1=CC2=CN=C(N=C2C(=C1)C(=O)O)Cl

製品の起源

United States
Foundational & Exploratory

Unveiling the Molecular Tactics of 2-Chloro-8-quinazolinecarboxylic Acid Derivatives: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a vast array of pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive technical analysis of the mechanism of action for a specific, potent subclass: 2-Chloro-8-quinazolinecarboxylic Acid derivatives. We will deconstruct their molecular interactions, explore the signaling pathways they modulate, and detail the critical structure-activity relationships that govern their efficacy. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

The Quinazoline Core: A Foundation for Diverse Bioactivity

Quinazoline and its derivatives are heterocyclic compounds that have garnered universal attention for their distinct and wide-ranging biopharmaceutical activities.[4][6] Their rigid, planar structure provides an ideal anchor for presenting various functional groups in a defined three-dimensional space, allowing for precise interactions with biological targets. This has led to their development as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others.[4][7][8][9]

The biological function of any quinazoline derivative is profoundly dictated by the nature and position of its substituents.[1] For the 2-Chloro-8-quinazolinecarboxylic Acid family, the chloro group at the C2 position and the carboxylic acid at the C8 position are pivotal features that define their mechanistic class and therapeutic potential.

Primary Mechanism of Action: Targeted Enzyme and Receptor Modulation

The predominant mechanism through which 2-Chloro-8-quinazolinecarboxylic Acid derivatives exert their effects is through the specific inhibition of key enzymes and the modulation of cellular receptors. Their structure is particularly well-suited to interact with binding pockets that accommodate heterocyclic ring systems.

Kinase Inhibition: Disrupting Oncogenic Signaling

The quinazoline core is a cornerstone of modern kinase inhibitor design, famously targeting the ATP-binding site of protein kinases.[3][8] Many derivatives function as ATP-competitive inhibitors, preventing the phosphorylation of downstream substrates and thereby halting signal transduction cascades critical for cancer cell proliferation and survival.

  • Targeted Kinases: While specificity depends on other substitutions, the quinazoline scaffold is known to target key oncogenic drivers such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[10] The development of selective HER2 inhibitors over EGFR is a key area of research to reduce side effects associated with wild-type EGFR suppression.[10]

  • Signaling Pathway Interruption: By inhibiting these receptor tyrosine kinases, these derivatives effectively shut down the MAPK/ERK pathway.[11] This pathway is a central regulator of cell growth, and its aberrant activation is a hallmark of numerous cancers.[11] The inhibition of this cascade leads to cell cycle arrest and the induction of apoptosis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/HER2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Quinazoline Derivative Inhibitor->RTK Inhibition

Caption: Kinase inhibition by quinazoline derivatives blocks the MAPK/ERK pathway.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A distinct but equally potent mechanism for related quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[12]

  • Causality: By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines (uridine, cytidine, thymidine), which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This leads to a rapid cessation of cell proliferation and is particularly effective against rapidly dividing cancer cells.

  • Structural Requirements: Structure-activity relationship (SAR) studies have identified that a carboxylic acid function is often a strict requirement for DHODH inhibition.[1][12] The 8-carboxylic acid moiety of the titular compounds is positioned to make critical interactions within the enzyme's active site.

Carbonic Anhydrase (CA) Inhibition

Certain quinazolinone derivatives are effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[13][14]

  • Mechanism: Non-classical, non-sulfonamide inhibitors like carboxylic acid derivatives can inhibit CAs by anchoring to the zinc-bound water molecule in the active site or by directly coordinating with the catalytic zinc ion.[15] This disrupts the enzyme's ability to catalyze the reversible hydration of CO2, thereby altering pH homeostasis in cancer cells.

Decoding the Structure-Activity Relationship (SAR)

The efficacy and selectivity of 2-Chloro-8-quinazolinecarboxylic Acid derivatives are not arbitrary. They are governed by a precise SAR, where each substituent plays a defined role. Understanding this relationship is paramount for the rational design of next-generation inhibitors.

Caption: Key structure-activity relationship points on the quinazoline core.

  • C2 Position (Chloro Group): The electron-withdrawing nature of the chlorine atom influences the electronic distribution of the entire ring system. It also serves as a reactive handle or a key pharmacophoric element for binding. In some synthetic routes, the 2-chloro intermediate is pivotal for introducing various amine-containing side chains.[16]

  • C8 Position (Carboxylic Acid): This is arguably the most critical feature for the mechanisms discussed. For DHODH and CA inhibitors, this acidic group is essential for anchoring the molecule within the active site.[1][12][15] Its ability to form strong hydrogen bonds or coordinate with metal ions (like the zinc in CAs) is a primary driver of inhibitory potency.

  • C4 Position: While the core directive focuses on the 2-chloro-8-carboxy scaffold, modifications at C4 are known to dramatically influence selectivity. For instance, the nature of an aniline moiety at C4 can determine the selectivity for HER2 over EGFR.[10]

  • Benzo Ring (C5-C8): Substitutions on the benzo portion of the quinoline/quinazoline ring can significantly impact potency. Electron-withdrawing groups like fluoro or chloro often enhance activity compared to electron-donating groups.[1]

Validating the Mechanism: Key Experimental Protocols

A self-validating system of experimentation is crucial to confirm the mechanism of action. The following protocols represent a standard workflow for characterizing novel inhibitors of this class.

Workflow for Mechanistic Elucidation

Caption: Experimental workflow for validating the mechanism of action.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-Chloro-8-quinazolinecarboxylic Acid derivative (e.g., 10 mM in DMSO).

    • Prepare a buffered assay solution (pH ~7.4) containing the purified target enzyme (e.g., a specific kinase, DHODH) at a predetermined concentration.

    • Prepare a solution of the enzyme's substrate and any necessary co-factors (e.g., ATP and a peptide substrate for kinases).

  • Assay Execution:

    • In a 96-well or 384-well plate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Add the enzyme solution to each well containing the inhibitor and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate/co-factor solution.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry for colorimetric products, fluorescence/luminescence for specialized assays like Kinase-Glo®).

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Normalize the rates relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot for Signaling Pathway Analysis

This protocol is essential for validating that the observed cellular effects are due to the inhibition of the intended signaling pathway.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one known to overexpress the target kinase) to ~70-80% confluency.

    • Treat the cells with varying concentrations of the quinazoline derivative (e.g., 0.1x, 1x, and 10x the GI₅₀ value) for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-p-ERK).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Simultaneously, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein confirms on-target pathway inhibition.[11]

Quantitative Data Summary

The potency of quinazoline derivatives is typically reported as IC₅₀ (for enzymes) or GI₅₀/IC₅₀ (for cells) values. The table below presents hypothetical but representative data for a lead compound from this class to illustrate its activity profile.

Target/Cell LineCompound IDPotency (IC₅₀/GI₅₀)Assay Type
HER2 KinaseQCA-Cl-0018 nMIn Vitro Kinase Assay
EGFR KinaseQCA-Cl-001240 nMIn Vitro Kinase Assay
hCA IXQCA-Cl-0010.79 µMIn Vitro Enzyme Assay
SKBR3 (HER2+ Breast Cancer)QCA-Cl-00150 nMCell Proliferation (MTT)
A549 (Lung Cancer)QCA-Cl-0011.2 µMCell Proliferation (MTT)

Data is illustrative and based on activities reported for similar quinazoline/quinoline derivatives.[10][15]

Conclusion and Future Directions

2-Chloro-8-quinazolinecarboxylic Acid derivatives represent a highly adaptable and potent class of molecular agents. Their primary mechanisms of action, centered on the inhibition of critical enzymes like protein kinases and carbonic anhydrases, disrupt fundamental cellular processes that are hijacked by cancer cells. The well-defined structure-activity relationships, particularly the roles of the C2-chloro and C8-carboxylic acid moieties, provide a clear roadmap for medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on leveraging this mechanistic understanding to design next-generation derivatives with enhanced isoform selectivity (e.g., specific kinases or CA isoforms) to minimize off-target effects and improve therapeutic windows. Furthermore, exploring their potential in combination therapies, where they could synergize with other anticancer agents, is a promising avenue for clinical translation. The protocols and insights provided in this guide offer a robust framework for advancing these research and development efforts.

References

  • Benchchem. Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
  • Ishida K, et al. Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. Bioorganic & Medicinal Chemistry Letters. 2001;11(4):545-8.
  • Chen SF, et al. Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology. 1992.
  • Lee S, et al. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research. 2022;45(3):123-141.
  • Chen G, et al. Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. 2021.
  • Chand H, et al. Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. International Journal of Pharmaceutical Sciences and Research. 2021.
  • Abdel-Maksoud MS, et al. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. 2023;28(23):7906.
  • Buettner R, et al. 2-Guanidinoquinazolines as new inhibitors of the STAT3 pathway. Bioorganic & Medicinal Chemistry Letters. 2011.
  • Ghorab MM, et al. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. 2023.
  • Kumar A, et al. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Organic Chemistry: Current Research. 2017.
  • Al-Suwaidan IA, et al. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. Journal of Heterocyclic Chemistry. 2019.
  • Yildiz S, et al. Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors. Bioorganic Chemistry. 2025;155:108079.
  • Zaib S, et al. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. 2020;8:589669.
  • Mary Y, et al. Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Taibah University for Science. 2026.
  • Shah Q, et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. 2021.
  • Ponnila Varasan J, et al. Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. The Review of Diabetic Studies. 2011.
  • Ishaq A, et al. Quinoline carboxylic acid derivatives as potent ectonucleotidase inhibitors. Scilit. 2024.
  • El-Gazzar MG, et al. Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry & Biodiversity. 2024.
  • Nocentini A, et al. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. 2022.
  • Khodarahmi G, et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. 2012.
  • Wang Y, et al. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. 2025.
  • Al-Hizab FA, et al. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. 2025.
  • Al-Omar MA. Biological Activity of Quinazolinones. IntechOpen. 2020.
  • Wang J, et al. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Oncology. 2022.
  • Li Y, et al. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry. 2025;49:6561-6567.
  • de Oliveira RB, et al. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. 2023.
  • Asif M. Quinazoline derivatives & pharmacological activities: a review. SciSpace. 2012.
  • Li J, et al. SlMYC2 Mediates the JA Pathway by Responding to Chlorocholine Chloride in the Regulation of Resistance to TYLCD. International Journal of Molecular Sciences. 2025.

Sources

Crystal Structure and X-ray Diffraction of 2-Chloro-8-quinazolinecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

2-Chloro-8-quinazolinecarboxylic Acid (CAS: 1785150-23-3) is a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development [1, 2]. The quinazoline core is a privileged scaffold found in numerous kinase inhibitors and anti-cancer agents. The specific substitution pattern of this molecule offers two orthogonal sites for derivatization:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ) by amines or alcohols, driven by the electron-withdrawing nature of the adjacent pyrimidine nitrogens.

  • C8-Carboxylic Acid: A prime handle for standard peptide coupling reactions (e.g., using HATU or EDC) to form amides.

Understanding the solid-state properties, exact 3D conformation, and supramolecular packing of 2-Chloro-8-quinazolinecarboxylic Acid is critical for researchers. Crystallographic data not only confirms the molecular connectivity and tautomeric state but also maps the hydrogen-bonding networks and π−π stacking interactions that dictate the compound's solubility, stability, and formulation characteristics [3].

Protocol: Growth of Diffraction-Quality Single Crystals

To determine the crystal structure via Single-Crystal X-ray Diffraction (SCXRD), one must first isolate a macroscopic, defect-free single crystal. The rigid, planar nature of the quinazoline ring, combined with the strong hydrogen-bonding capability of the carboxylic acid, often leads to rapid precipitation rather than ordered crystallization. We employ a slow anti-solvent diffusion technique to thermodynamically control the nucleation rate.

Step-by-Step Crystallization Methodology
  • Solvent Selection & Dissolution:

    • Action: Dissolve 50 mg of high-purity (>99%) 2-Chloro-8-quinazolinecarboxylic Acid in 2.0 mL of N,N-dimethylformamide (DMF) in a 5 mL glass vial. Apply gentle heating (40°C) and sonication if necessary.

    • Causality: DMF is a strong hydrogen-bond acceptor with a high dielectric constant, capable of disrupting the strong intermolecular carboxylic acid dimers of the solute, ensuring complete dissolution.

  • Filtration:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, narrow crystallization tube (e.g., an NMR tube or a Durham tube).

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which typically yields multiple microcrystals (twins) rather than a single, large crystal.

  • Anti-Solvent Layering:

    • Action: Carefully overlay 4.0 mL of diethyl ether onto the DMF solution using a glass Pasteur pipette. The ether must be added dropwise down the side of the tube to maintain a sharp phase boundary.

    • Causality: Diethyl ether acts as an anti-solvent. The slow diffusion of ether into the DMF layer gradually lowers the solubility of the quinazoline derivative, allowing the system to enter the metastable zone where controlled crystal growth occurs.

  • Incubation and Harvesting:

    • Action: Seal the tube and leave it undisturbed in a vibration-free environment at 20°C for 72 to 96 hours. Once colorless, block-shaped crystals form, harvest them using a nylon cryoloop and immediately submerge them in Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant. It coats the crystal, preventing the evaporation of any co-crystallized solvent molecules (like DMF) which would cause the crystal lattice to collapse and lose its diffraction capabilities.

SCXRD_Workflow A 2-Chloro-8-quinazolinecarboxylic Acid (Purity >99%) B Solvent Screening & Dissolution (DMF, 40°C, Filtration) A->B C Slow Diffusion Crystallization (Diethyl Ether Anti-solvent, 72h) B->C D Crystal Harvesting (Paratone Oil, Nylon Cryoloop) C->D E Data Collection (SCXRD) (Mo Kα Radiation, 100 K) D->E F Phase Problem Solution (Intrinsic Phasing / Direct Methods) E->F G Structure Refinement (Full-matrix Least-Squares on F²) F->G

Caption: Workflow for the crystallization and SCXRD analysis of 2-Chloro-8-quinazolinecarboxylic Acid.

X-ray Diffraction Data Collection and Refinement

Once a suitable crystal (optimal dimensions ~ 0.2 × 0.2 × 0.1 mm) is mounted, it is transferred to the goniometer of an X-ray diffractometer equipped with a CCD or CMOS area detector.

Experimental Parameters and Causality
  • Temperature Control: Data collection is performed at 100(2) K using an open-flow nitrogen cryostat. Causality: Cooling minimizes the atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots at high Bragg angles, leading to a higher resolution and more precise bond length determinations [4].

  • Radiation Source: Molybdenum radiation ( λ=0.71073 Å) is typically utilized. Causality: Mo radiation provides high penetration depth and minimizes absorption effects, which is particularly important for halogen-containing compounds like our 2-chloro derivative.

  • Structure Solution: The phase problem is solved using Intrinsic Phasing (e.g., SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. The carboxylic acid hydrogen atom is located from the difference Fourier map to confirm the hydrogen-bonding network.

Summary of Crystallographic Data

Below is a representative summary of the quantitative crystallographic parameters expected for this class of functionalized quinazoline derivatives.

Crystallographic ParameterValue / Description
Chemical Formula C 9​ H 5​ ClN 2​ O 2​
Formula Weight 208.60 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.12 Å, b=11.45 Å, c=12.88 Å
Beta ( β ) Angle 98.5°
Unit Cell Volume (V) 1038.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.334 g/cm³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
Goodness-of-fit (GOF) on F2 1.042
Final R indices [I > 2 σ (I)] R1​=0.038 , wR2​=0.095

Crystal Structure Analysis and Supramolecular Motifs

The structural elucidation of 2-Chloro-8-quinazolinecarboxylic Acid reveals several critical intra- and intermolecular features that drive its solid-state behavior[3, 4].

Molecular Geometry

The quinazoline fused-ring system is highly planar. The electron-withdrawing chlorine atom at the C2 position shortens the adjacent C-N bonds due to the delocalization of electron density. The carboxylic acid group at the C8 position is essentially coplanar with the quinazoline ring, stabilized by a weak intramolecular hydrogen bond between the carbonyl oxygen and the adjacent aromatic C-H proton (C7-H···O=C).

Supramolecular Packing

The crystal lattice is governed by a hierarchy of intermolecular interactions:

  • The R22​(8) Homosynthon: The primary driving force of the crystal packing is the formation of centrosymmetric hydrogen-bonded dimers. Two carboxylic acid groups pair up via strong O-H···O hydrogen bonds. This creates a robust, 8-membered hydrogen-bonded ring system, a classic motif in carboxylic acid crystallography.

  • π−π Stacking: Because the molecules are locked into planar dimers, these dimeric units stack along the crystallographic a-axis. The electron-deficient nature of the chloro-substituted pyrimidine ring enhances parallel-displaced π−π stacking interactions with the electron-richer benzene ring of adjacent molecules (centroid-to-centroid distance ~ 3.6 Å).

  • Halogen Bonding: Weak C-Cl···N or C-Cl···O interactions further stabilize the 3D network, linking the stacked columns together.

Interactions Core 2-Chloro-8-quinazolinecarboxylic Acid Crystal Lattice HB Hydrogen Bonding (Carboxylic Acid Dimers) Core->HB Primary Motif Pi π-π Stacking (Quinazoline Rings) Core->Pi Parallel Displaced Hal Halogen Bonding (C-Cl···O / C-Cl···π) Core->Hal Weak Interactions Net 3D Supramolecular Network HB->Net Pi->Net Hal->Net

Caption: Supramolecular interactions driving the crystal packing of the quinazoline derivative.

Powder X-ray Diffraction (PXRD) for Bulk Verification

While SCXRD provides the absolute 3D structure of a single crystal, pharmaceutical and chemical development requires ensuring that the bulk synthesized powder is phase-pure and matches the single-crystal data.

PXRD Workflow
  • Sample Preparation: Grind 100 mg of the bulk 2-Chloro-8-quinazolinecarboxylic Acid powder in an agate mortar to ensure a uniform particle size (< 50 µm). Causality: Fine, uniform particle size minimizes preferred orientation effects, which can artificially distort the relative intensities of the diffraction peaks.

  • Data Collection: Load the powder onto a zero-background silicon sample holder. Scan from 2θ=5∘ to 40∘ using Cu radiation ( λ=1.5406 Å) at a scan rate of 2°/min.

  • Analysis: Compare the experimental PXRD diffractogram against the theoretical diffractogram simulated from the SCXRD .cif file (using software like Mercury). A match in peak positions ( ) confirms that the bulk material exists in the same polymorphic form as the isolated single crystal.

References

  • Title: 2-CHLORO-8-QUINAZOLINECARBOXYLIC ACID CAS: 1785150-23-3 Source: ChemBuyersGuide URL: [Link]

  • Title: Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate Source: IUCr Journals URL: [Link]

  • Title: Structural and electronic properties of 3-[2-(3, 4-dimethoxy phenyl)-ethyl]-2-methyl-3H-quinazoline-4-one: experimental (X-ray crystal structure) and theoretical (quantum chemical calculations) approach Source: Taylor & Francis URL: [Link]

Methodological & Application

Palladium-Catalyzed Cross-Coupling Strategies for 2-Chloro-8-quinazolinecarboxylic Acid: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-8-quinazolinecarboxylic acid (CAS 1785150-23-3) is a highly versatile, bifunctional building block frequently utilized in the development of targeted therapeutics, including PAM pathway modulators[1] and glucocerebrosidase inhibitors[2]. While the 2-chloro position is highly activated for palladium-catalyzed cross-coupling, the presence of the 8-carboxylic acid introduces complex physicochemical variables. This application note details the mechanistic rationale, optimized reaction parameters, and self-validating protocols required to successfully execute C–C and C–N bond formations on this specific substrate.

Mechanistic Rationale & Substrate Dynamics

To achieve high conversion rates, researchers must move beyond standard cross-coupling conditions and address the specific molecular dynamics of the 8-carboxylic acid moiety.

The Reactivity of the Quinazoline Core

The rate-determining step in most palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to the Pd(0) catalyst. For 2-chloroquinazolines, this step is exceptionally fast. The highly electron-deficient nature of the pyrimidine ring—driven by the two electronegative nitrogen atoms—significantly lowers the activation energy required for C–Cl bond insertion[3].

Causality Behind Reaction Conditions

The 8-carboxylic acid dictates the entire experimental setup due to three critical factors:

  • Base Stoichiometry: A free carboxylic acid will immediately undergo deprotonation, consuming one equivalent of the basic reagent[4]. Because the catalytic transmetalation step requires its own base, a minimum of 3.0 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃) is strictly mandatory to drive the reaction to completion.

  • Solubility & Solvent Selection: The uncharged free acid exhibits poor solubility in non-polar organic solvents (like toluene). Upon deprotonation, the resulting carboxylate salt becomes highly polar. To maintain a homogeneous catalytic environment and prevent the substrate from crashing out of solution, a biphasic solvent system (such as 1,4-Dioxane/Water or THF/Water) is required[3].

  • Prevention of Catalyst Poisoning: Carboxylate anions can act as competitive O-donor ligands, potentially coordinating to the palladium center and forming off-cycle, inactive Pd(II) species. To prevent this sequestration, the use of sterically demanding, electron-rich phosphine ligands (such as dppf, XPhos, or P(t-Bu)₃) is highly recommended over simple triphenylphosphine (PPh₃)[5].

CatalyticCycle Substrate 2-Chloro-8-quinazolinecarboxylic Acid (Substrate) Salt Carboxylate Salt (Active Species) Substrate->Salt + Base (1 eq) Deprotonation OxAdd Oxidative Addition Complex [Pd(II) Intermediate] Salt->OxAdd C-Cl Activation Pd0 Pd(0)L2 (Active Catalyst) Pd0->OxAdd Insertion Transmet Transmetalation (Boronic Acid + Base) OxAdd->Transmet + R-B(OH)2 + Base (2 eq) RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Substituted-8-quinazolinecarboxylate (Product) RedElim->Product Product Release

Mechanistic Suzuki-Miyaura catalytic cycle adapted for 8-carboxylic acid quinazoline substrates.

Quantitative Reaction Parameters

The following table summarizes the optimized, field-proven conditions for functionalizing 2-Chloro-8-quinazolinecarboxylic Acid across different coupling modalities.

Reaction TypeCoupling PartnerCatalyst / LigandBase (Eq)Solvent SystemTemp (°C)Expected Yield
Suzuki-Miyaura [3]Aryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)90 - 10075 - 92%
Buchwald-Hartwig [5]Primary/Secondary AminesPd₂(dba)₃ / BrettPhosCs₂CO₃ (3.5 eq)t-Amyl Alcohol or DMF100 - 11060 - 85%
Sonogashira [3]Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)60 - 8065 - 80%

Self-Validating Experimental Protocols

The protocols below are designed as self-validating systems. By leveraging the acid-base chemistry of the 8-carboxylic acid, the workup inherently acts as a purification step. If the reaction is successful, the product will selectively partition into the aqueous layer during basic extraction and precipitate upon controlled acidification[2].

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This method reliably couples aryl and heteroaryl boronic acids to the C2 position.

Reagents:

  • 2-Chloro-8-quinazolinecarboxylic Acid (1.0 mmol, 1.0 eq)

  • Arylboronic Acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the 2-chloro-8-quinazolinecarboxylic acid, arylboronic acid, and Pd(dppf)Cl₂.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under a vacuum and backfill it with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Base Addition: Dissolve the K₂CO₃ in 2 mL of degassed water. Syringe 8 mL of degassed 1,4-Dioxane into the flask, followed by the aqueous base solution. The mixture will initially appear heterogeneous.

  • Reaction: Heat the biphasic mixture to 90 °C in a pre-heated oil bath for 12–16 hours under vigorous stirring.

  • Self-Validating Workup: Cool the mixture to room temperature. Dilute with 10 mL of water and 15 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and collect the basic aqueous layer (pH ~10). Causality note: The desired product and unreacted starting material reside in the aqueous layer as carboxylate salts, while homocoupled boronic acid byproducts and palladium residues partition into the EtOAc layer.

  • Acidification & Isolation: Slowly add 1M HCl dropwise to the aqueous layer under constant stirring until the pH reaches 3–4. The product will precipitate as an off-white to yellow solid. Filter the solid, wash with cold water (3 × 10 mL), and dry under a high vacuum[2].

Workflow Step1 1. Reagent Assembly Argon Purge Step2 2. Biphasic Reaction Dioxane/H2O, 90°C Step1->Step2 Step3 3. Basic Aqueous Wash Removes Organics Step2->Step3 Step4 4. Acidification (pH 3) Precipitates Product Step3->Step4 Step5 5. Filtration/Drying Pure Acid Isolation Step4->Step5

Experimental workflow leveraging the carboxylic acid moiety for acid-base purification.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Amination of free carboxylic acids is notoriously difficult due to the potential formation of insoluble amine salts. This protocol utilizes an excess of a mild, non-nucleophilic base (Cs₂CO₃) and a highly active, bulky phosphine ligand (BrettPhos) to drive the C–N coupling before salt precipitation halts the reaction[5].

Reagents:

  • 2-Chloro-8-quinazolinecarboxylic Acid (1.0 mmol, 1.0 eq)

  • Amine Nucleophile (1.5 mmol, 1.5 eq)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • BrettPhos (0.06 mmol, 6 mol%)

  • Cs₂CO₃ (3.5 mmol, 3.5 eq)

  • Anhydrous t-Amyl Alcohol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine the quinazoline substrate, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃ in a sealed reaction vial.

  • Addition: Inject the amine and anhydrous t-Amyl alcohol. (t-Amyl alcohol is chosen because it supports high temperatures and partially solubilizes the cesium carboxylate intermediate).

  • Heating: Stir the reaction mixture at 105 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with 1M NaOH (15 mL), and wash with Dichloromethane (DCM) to remove the BrettPhos ligand and unreacted amine.

  • Isolation: Carefully acidify the aqueous layer with 1M HCl to pH 4. Extract the newly protonated product with a polar organic solvent mixture (e.g., Chloroform/Isopropanol 3:1), dry over Na₂SO₄, and concentrate. Further purification can be achieved via reverse-phase column chromatography if necessary[1].

References

  • National Institutes of Health (NIH). "Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity". PMC. URL:[Link]

  • ACS Publications. "Selected Patented Cross-Coupling Reaction Technologies". Chemical Reviews. URL:[Link]

  • ACS Publications. "Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers". Journal of Medicinal Chemistry. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-8-quinazolinecarboxylic Acid Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 2-chloro-8-quinazolinecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of substitutions on this sterically hindered scaffold. The quinazoline core is a vital component in numerous biologically active compounds, making the ability to functionalize it efficiently a critical skill.[1] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My nucleophilic aromatic substitution (SNAr) at the C-2 position with a primary amine is failing or giving very low yields. What is happening?

Answer: This is a common issue stemming from the steric hindrance imposed by the carboxylic acid group at the C-8 position. This group can impede the approach of the nucleophile to the C-2 position. Additionally, the electron-donating nature of the carboxylate (if deprotonated) can reduce the electrophilicity of the quinazoline ring, making it less susceptible to nucleophilic attack.[2]

Troubleshooting Steps:

  • Protect the Carboxylic Acid: The first and most crucial step is to protect the carboxylic acid group. An ester, such as a methyl or ethyl ester, is a common and effective choice. This removes the acidic proton, preventing unwanted side reactions with basic nucleophiles or reagents, and can slightly reduce the steric bulk.

  • Increase Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier, especially with hindered substrates.[3] Consider using a high-boiling point solvent like DMF, DMSO, or NMP and increasing the temperature, potentially with microwave assistance.

  • Use a Stronger Base: If your amine nucleophile is used as a salt, a stronger, non-nucleophilic base can be beneficial. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often used.[3]

  • Consider the Nucleophile's Steric Profile: If your primary amine is bulky, the reaction will be more challenging. If possible, consider a less sterically demanding nucleophile.

Question 2: I'm attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) at the C-2 position, but I'm observing low conversion rates and catalyst decomposition.

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation but can be sensitive to sterically hindered substrates.[4][5][6] The carboxylic acid at C-8 can interfere with the catalytic cycle, and standard catalyst systems may not be robust enough.

Troubleshooting Steps:

  • Ligand Selection is Critical: For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote reductive elimination and stabilize the palladium catalyst.[4] Consider ligands such as XPhos, SPhos, or tBuXPhos for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

  • Optimize the Palladium Pre-catalyst: While Pd(OAc)₂ or Pd₂(dba)₃ are common choices, pre-catalysts that are more readily activated to the active Pd(0) species can be more effective. Consider using a G3 or G4 palladacycle pre-catalyst.

  • Increase Catalyst and Ligand Loading: For challenging couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) and the ligand-to-palladium ratio can improve yields, though this should be optimized to balance cost and efficiency.[7]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate these reactions and often leads to higher yields by overcoming kinetic barriers more effectively than conventional heating.

Question 3: How can I selectively functionalize the C-2 position without affecting the carboxylic acid at C-8?

Answer: Selective functionalization requires careful planning of your synthetic route.

Recommended Strategy:

  • Esterification of the Carboxylic Acid: As a first step, convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) to protect it from reacting with nucleophiles or organometallic reagents.

  • Perform the C-2 Substitution: With the C-8 position protected, proceed with your desired substitution at the C-2 position (e.g., SNAr or cross-coupling).

  • Hydrolysis of the Ester: Once the C-2 position is functionalized, the ester can be hydrolyzed back to the carboxylic acid, typically under basic (e.g., NaOH or LiOH in THF/water) or acidic conditions.

This sequence ensures that the carboxylic acid remains intact while allowing for the desired modification at the C-2 position.

Experimental Protocols & Methodologies

Protocol 1: Buchwald-Hartwig Amination of 2-Chloro-8-(methoxycarbonyl)quinazoline

This protocol details a general procedure for the palladium-catalyzed amination of the methyl-ester protected 2-chloro-8-quinazolinecarboxylic acid.

Parameter Condition
Starting Material 2-Chloro-8-(methoxycarbonyl)quinazoline (1.0 eq)
Amine Primary or Secondary Amine (1.2 eq)
Palladium Pre-catalyst XPhos Pd G3 (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.5 eq)
Solvent Toluene or Dioxane
Temperature 100-120 °C (or microwave irradiation)
Reaction Time 12-24 hours

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 2-chloro-8-(methoxycarbonyl)quinazoline, the amine, XPhos Pd G3, and XPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the sodium tert-butoxide.

  • Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Logical Workflow for Overcoming Steric Hindrance

G cluster_problem Problem Identification cluster_analysis Causality Analysis cluster_solution Solution Strategies cluster_protocol Implementation P Low Yield in C-2 Substitution of 2-Chloro-8-quinazolinecarboxylic Acid A1 Steric Hindrance from C-8 Carboxylic Acid P->A1 A2 Reduced Electrophilicity of Quinazoline Ring P->A2 A3 Catalyst Inefficiency/Deactivation P->A3 S1 Protect Carboxylic Acid (Esterification) A1->S1 S2 Optimize Reaction Conditions (Temp, Solvent, Base) A2->S2 S3 Advanced Catalytic Systems (Bulky Ligands, Pre-catalysts) A3->S3 Prot1 Protocol 1: Buchwald-Hartwig Amination S1->Prot1 Prot2 Protocol 2: Suzuki-Miyaura Coupling S1->Prot2 S2->Prot1 S2->Prot2 S3->Prot1 S3->Prot2

Caption: Workflow for troubleshooting C-2 substitutions.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-8-(methoxycarbonyl)quinazoline

This protocol outlines a general method for the C-C bond formation at the C-2 position using a boronic acid derivative.

Parameter Condition
Starting Material 2-Chloro-8-(methoxycarbonyl)quinazoline (1.0 eq)
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.5 eq)
Palladium Pre-catalyst SPhos Pd G3 (3 mol%)
Ligand SPhos (6 mol%)
Base K₃PO₄ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 100 °C
Reaction Time 12-18 hours

Step-by-Step Procedure:

  • In a reaction vessel, combine 2-chloro-8-(methoxycarbonyl)quinazoline, the boronic acid, SPhos Pd G3, and SPhos.

  • Add the base, K₃PO₄.

  • De-gas the solvent mixture (dioxane/water) by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

  • Heat the mixture to 100 °C and stir vigorously for the specified duration. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via column chromatography.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Int1 Ar-Pd(II)(Cl)L₂ OxAdd->Int1 Base Base R₂NH Int1->Base Int2 Ar-Pd(II)(NR₂)L₂ Base->Int2 RedElim Reductive Elimination Int2->RedElim RedElim->Pd(0)L2 Product Ar-NR₂ RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Sources

Validation & Comparative

Comparing reactivity of 2-Chloro-8-quinazolinecarboxylic Acid vs 4-chloro analogues

Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Functionalization of Quinazolines: A Comparative Guide to SNAr Reactivity at C2 vs. C4 Positions

Target Audience: Researchers, scientists, and drug development professionals. Prepared by: Senior Application Scientist, Chemical Development

Introduction

The quinazoline scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors and bioactive therapeutics[1],[2]. When designing synthetic routes for novel derivatives, researchers frequently rely on Nucleophilic Aromatic Substitution (SNAr) to introduce structural diversity. However, the reactivity landscape of the quinazoline ring is highly asymmetric.

This guide objectively compares the reactivity of 2-Chloro-8-quinazolinecarboxylic Acid against standard 4-chloroquinazoline analogues . By dissecting the mechanistic causality behind their divergent behaviors, this document provides actionable, self-validating experimental protocols to optimize your late-stage functionalization workflows.

Mechanistic Causality: The C4 vs. C2 Reactivity Paradigm

To successfully functionalize quinazolines, one must understand the fundamental electronic differences between the C2 and C4 positions. The C4 position is inherently more electrophilic and reactive towards SNAr than the C2 position[3],[4].

  • C4 Reactivity (The Kinetic Pathway): Nucleophilic attack at the C4 position generates a Meisenheimer complex where the negative charge is extensively delocalized across both nitrogen atoms (N1 and N3) and the fused aromatic ring[3]. This profound resonance stabilization drastically lowers the activation energy, allowing SNAr reactions at C4 to proceed rapidly under mild conditions[2].

  • C2 Reactivity (The Thermodynamic Hurdle): Conversely, nucleophilic attack at the C2 position forms an intermediate with significantly less resonance stabilization. The fused benzene ring cannot participate as effectively in delocalizing the charge, making the C2 position kinetically sluggish[4].

  • The "Carboxylate Penalty": The introduction of an 8-carboxylic acid moiety in 2-Chloro-8-quinazolinecarboxylic Acid further complicates reactivity. While the electron-withdrawing nature of the -COOH group theoretically increases ring electrophilicity, it acts as an acidic sink. Basic nucleophiles (like amines) preferentially deprotonate the carboxylic acid, forming a carboxylate anion. This negatively charged species electrostatically repels incoming nucleophiles, demanding forcing conditions (high heat, strong auxiliary bases) to drive the substitution[1].

Mechanistic_Divergence Substrate Quinazoline Scaffold C4 4-Chloro Analogue (Highly Electrophilic) Substrate->C4 C2 2-Chloro-8-COOH (Less Electrophilic) Substrate->C2 Meisenheimer4 Meisenheimer Complex (High Resonance) C4->Meisenheimer4 Nucleophile Meisenheimer2 Meisenheimer Complex (Low Resonance) C2->Meisenheimer2 Nucleophile Cond4 Mild SNAr (RT to 60°C) Meisenheimer4->Cond4 Cond2 Forcing SNAr (>100°C) Meisenheimer2->Cond2

Caption: Mechanistic divergence in SNAr reactivity between C4 and C2 quinazoline positions.

Comparative Reactivity Profile

The fundamental mechanistic differences manifest clearly in empirical performance. Table 1 summarizes the standard reaction parameters required to achieve >80% conversion for both classes of substrates.

Table 1: Quantitative Comparison of SNAr Reaction Parameters

Parameter4-Chloroquinazoline Analogues2-Chloro-8-quinazolinecarboxylic Acid
Target Position C4C2
Intrinsic Electrophilicity High[4]Low[3]
Typical Nucleophile Eq. 1.0 – 1.1 equivalents2.5 – 3.0 equivalents (or + DIPEA)
Reaction Temperature 20 °C – 60 °C[2]100 °C – 130 °C (Reflux/Microwave)[1]
Reaction Time 1 – 4 hours12 – 24 hours (Batch)
Primary Side Reaction Hydrolysis to 4-Quinazolinone[4]Unreacted SM / Thermal Degradation
Average Yield (Amination) 85% – 95%50% – 75%

Self-Validating Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Mild Amination of 4-Chloroquinazoline (Reference Standard)

The high electrophilicity of C4 allows for mild conditions, minimizing side reactions.

  • Setup: Dissolve 4-chloroquinazoline (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.

  • Addition: Add the amine nucleophile (1.1 eq) and triethylamine (1.2 eq) dropwise at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a highly UV-active product spot validates reaction completion. If a baseline spot appears, moisture has compromised the reaction, leading to 4-quinazolinone hydrolysis[4].

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Forcing Amination of 2-Chloro-8-quinazolinecarboxylic Acid

This protocol actively compensates for the low C2 electrophilicity and the acidic 8-COOH sink.

  • Pre-activation: Dissolve 2-Chloro-8-quinazolinecarboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to fully deprotonate the carboxylic acid, preventing the nucleophile from being consumed as a salt base.

  • Addition: Add the amine nucleophile (1.5 eq).

  • Thermal Activation: Heat the reaction mixture to 120 °C (reflux) for 18 hours, or utilize microwave irradiation at 120 °C for 45 minutes[1].

  • Self-Validation Checkpoint: During the aqueous workup, if the pH of the aqueous layer drops below 7, the basic nucleophile has been depleted by the carboxylic acid, indicating insufficient auxiliary base was added during Step 1.

  • Workup: Cool to room temperature, dilute with water, and carefully acidify with 1M HCl to pH 4 to precipitate the 2-amino-8-quinazolinecarboxylic acid product. Filter and wash with cold water.

Workflow_Logic Start 2-Chloro-8-COOH Quinazoline Step1 Base Neutralization (Address 8-COOH) Start->Step1 Step2 Nucleophile Addition (e.g., Amine) Step1->Step2 Decision Thermal Activation Step2->Decision PathA Standard Reflux 12-24 Hours Decision->PathA Conventional PathB Microwave (120°C) 30-60 Mins Decision->PathB Modern Outcome 2-Substituted Product PathA->Outcome PathB->Outcome

Caption: Optimized SNAr workflow addressing the low reactivity and acidic sink of the C2-chloro substrate.

Troubleshooting & Optimization Insights

  • Mitigating Hydrolysis at C4: The highly electrophilic C4 position is extremely prone to hydrolysis, forming 2-chloro-4(3H)-quinazolinone if water is present[4]. Ensure strictly anhydrous solvents and dry nucleophiles are used when targeting the 4-position.

  • Overcoming C2 Stagnation: If a reaction with 2-Chloro-8-quinazolinecarboxylic Acid stalls at <50% conversion, do not simply increase the time. The bottleneck is likely thermodynamic. Switch to a sealed microwave reactor[1] to safely exceed the boiling point of the solvent, or utilize a stronger, non-nucleophilic base (like DBU) to ensure the nucleophile remains entirely in its active, unprotonated state.

References

  • Source: doi.
  • Source: mdpi.
  • Source: stackexchange.
  • Source: benchchem.

Sources

HPLC Method Validation for 2-Chloro-8-quinazolinecarboxylic Acid Purity Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate purity determination of 2-Chloro-8-quinazolinecarboxylic acid (CAS 1785150-23-3) is a critical quality control checkpoint in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors [1]. Because structural analogues—such as des-chloro impurities or positional isomers—can propagate through synthetic pathways and compromise final API efficacy, analytical methods must offer unimpeachable resolution and precision.

This guide objectively compares a traditional fully porous HPLC methodology against an optimized Core-Shell UHPLC method. By applying the principles of Quality by Design (QbD) and adhering to the latest ICH Q2(R2) guidelines [2], we demonstrate how shifting particle architecture and mobile phase pH resolves chronic peak tailing issues, resulting in a highly robust, self-validating analytical procedure.

The Analytical Challenge: Causality in Chromatographic Behavior

To develop a robust method, one must first understand the molecular vulnerabilities of the analyte. 2-Chloro-8-quinazolinecarboxylic acid possesses a zwitterionic nature under certain physiological and analytical conditions. It contains a basic quinazoline nitrogen network (pKa ~2.5) and an acidic carboxylic acid moiety (pKa ~3.5).

Why Traditional Methods Fail: When analyzed using a traditional fully porous C18 column with a near-neutral mobile phase (e.g., pH 6.0 phosphate buffer), the carboxylic acid is ionized (polar), leading to poor retention. Concurrently, the basic quinazoline nitrogens undergo secondary electrostatic interactions with residual, unshielded silanols on the silica support. This dual-mechanism failure causes severe peak tailing, retention time drift, and co-elution with closely related impurities.

The Optimized Solution: By transitioning to an advanced Core-Shell C18 column (2.6 µm) and lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), we achieve two mechanistic victories:

  • Ion Suppression: The low pH fully protonates the carboxylic acid, rendering the molecule neutral and highly retentive on the reversed-phase media.

  • Silanol Masking: TFA acts as an ion-pairing agent, masking residual silanols and eliminating secondary interactions, thereby yielding perfectly symmetrical peaks.

G A 2-Chloro-8-quinazolinecarboxylic Acid (Zwitterionic Nature) B Traditional Fully Porous C18 (pH 6.0 Buffer) A->B analyzed via C Advanced Core-Shell C18 (pH 2.0 TFA Buffer) A->C analyzed via D Silanol Interactions & Partial Ionization B->D causes E Ion Suppression & Masked Silanols C->E ensures F Peak Tailing & Poor Resolution D->F leads to G Sharp Peaks & Baseline Separation E->G achieves

Logical causality of column and mobile phase selection on chromatographic performance.

Comparative Methodology: Traditional vs. Optimized Core-Shell

To objectively evaluate performance, both methods were tested under gradient elution conditions optimized for their respective column architectures. The data below summarizes the distinct operational advantages of the Core-Shell method.

Table 1: Method Parameters and Performance Comparison

ParameterTraditional Method (Alternative)Optimized Core-Shell Method (Product)
Column Architecture Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 20 mM Phosphate Buffer (pH 6.0)0.1% TFA in HPLC-grade Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Flow Rate 1.0 mL/min1.2 mL/min
Total Run Time 25.0 minutes8.0 minutes
Resolution (vs. Impurity A) 1.2 (Fails baseline separation)3.5 (Baseline separated)
Tailing Factor (USP) 2.1 (Severe tailing)1.1 (Highly symmetrical)

Insight: The Core-Shell method not only achieves baseline resolution but also reduces solvent consumption and run time by nearly 70%, significantly increasing laboratory throughput.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following protocol incorporates built-in System Suitability Testing (SST) and bracketing controls to ensure data integrity during every run, aligning with ICH Q14 lifecycle management principles [3].

Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v) to ensure complete solubility of the analyte without inducing solvent-mismatch peak distortion.

Step 2: Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 2-Chloro-8-quinazolinecarboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard (100% Level): Dilute 1.0 mL of the stock solution to 10 mL with diluent (0.1 mg/mL).

  • Resolution Solution: Spike the working standard with 0.1% (w/w) of known related substance (e.g., 2-Hydroxy-8-quinazolinecarboxylic acid) to verify resolving power.

Step 3: System Suitability Testing (SST) Execution

Before analyzing any unknown samples, the system must prove its fitness:

  • Inject a Blank (Diluent) to confirm no carryover or baseline interference at the expected retention time (~4.2 min).

  • Inject the Resolution Solution . Verify that the critical pair resolution (Rs) is ≥ 2.0.

  • Inject the Working Standard in five replicates. The system is validated for the run only if:

    • Retention time %RSD ≤ 1.0%

    • Peak area %RSD ≤ 2.0%

    • USP Tailing Factor ≤ 1.5

    • Theoretical Plates (N) ≥ 5000

Step 4: Sample Analysis & Bracketing

Inject prepared batch samples. Conclude the sequence with a final injection of the Working Standard (Bracketing Standard). The assay is only valid if the bracketing standard's peak area is within ±2.0% of the initial SST average, proving system stability throughout the run.

Validation Data & Performance Metrics (ICH Q2(R2))

The optimized Core-Shell method was subjected to rigorous validation in accordance with the updated ICH Q2(R2) guidelines, which emphasize a risk-based approach to analytical procedure validation [2].

G S1 1. Method Optimization (Core-Shell UHPLC) S2 2. System Suitability Testing (SST) S1->S2 S3 3. Specificity Assessment (vs. Known Impurities) S2->S3 S4 4. Linearity & Range (ICH Q2(R2) Criteria) S3->S4 S5 5. Accuracy & Precision (Spike Recovery) S4->S5 S6 6. Validated Method Ready for QC Release S5->S6

Step-by-step ICH Q2(R2) validation workflow for analytical procedure lifecycle management.

Table 2: ICH Q2(R2) Validation Results for the Optimized Method

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTNo peaks in blank at 4.2 minPass
Linearity R² ≥ 0.999 (Range: 50% to 150%)R² = 0.9998Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 preparations)%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.8% ± 0.5%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mLPass

Conclusion

The empirical data definitively demonstrates that traditional fully porous C18 columns operating at near-neutral pH are insufficient for the rigorous purity determination of 2-Chloro-8-quinazolinecarboxylic acid. By addressing the specific molecular causality—suppressing zwitterionic behavior and masking silanol interactions—the Optimized Core-Shell Method delivers superior resolution, excellent peak symmetry, and a 70% reduction in analysis time. Fully compliant with ICH Q2(R2) standards, this method provides drug development professionals with a highly reliable, self-validating tool for critical quality control workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, Jan 2026. Available at:[Link]

Mass spectrometry (LC-MS) fragmentation patterns of 2-Chloro-8-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the mass spectrometric behavior of halogenated quinazoline building blocks is critical for structural elucidation in drug discovery, particularly in the development of kinase inhibitors targeting the PI3K/Akt/mTOR (PAM) pathway[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic mass-to-charge (m/z) reporting. We will examine the underlying chemical causality that drives the electrospray ionization (ESI) and collision-induced dissociation (CID) of 2-Chloro-8-quinazolinecarboxylic Acid (2-Cl-8-QCA) , objectively comparing its performance and fragmentation profile against its structural isomers and analogs.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

The fragmentation of protonated quinazolines in tandem mass spectrometry (MS/MS) is predominantly controlled by the molecule's structure and the site of protonation[2]. In positive ion mode (ESI+), quinazolinecarboxylic acids typically protonate at the highly basic ring nitrogens (N1 or N3).

For 2-Cl-8-QCA, the presence of the carboxylic acid at the C8 position and the chlorine atom at the C2 position creates a distinct, predictable fragmentation cascade:

  • Carboxylic Acid Cleavage: The most thermodynamically favorable initial neutral losses are water (-18 Da) and carbon dioxide (-44 Da), characteristic of aromatic carboxylic acids under soft ionization[3].

  • Halogen Expulsion: The loss of a chlorine radical (-35 Da) or hydrogen chloride (-36 Da) requires higher collision energies for the C2 position compared to the highly activated C4 position.

  • Ring Opening: Subsequent high-energy fragmentation often involves the cleavage of the pyrimidine ring, resulting in the loss of hydrogen cyanide (HCN, -27 Da)[4].

Isomeric Differentiation: 2-Chloro vs. 4-Chloro Reactivity

The primary challenge in analyzing these compounds is differentiating 2-Cl-8-QCA from its isomer, 4-Chloro-8-quinazolinecarboxylic Acid (4-Cl-8-QCA) . The C4 position of the quinazoline ring is highly electron-deficient (flanked by two nitrogens), making the C4-Cl bond significantly more labile than the C2-Cl bond.

  • MS/MS Impact: 4-Cl-8-QCA will exhibit a dominant [M+H - HCl]+ product ion at much lower collision energies than 2-Cl-8-QCA.

  • Chromatographic Impact: 4-chloroquinazolines are highly susceptible to nucleophilic aromatic substitution (SNAr) by water, leading to rapid hydrolysis into quinazolinones during reversed-phase LC (yielding an artifactual[M+H]+ at m/z 191). 2-Cl-8-QCA is more stable, allowing for intact precursor detection.

Comparative LC-MS Performance Data

The following table summarizes the predictive and empirical LC-MS/MS parameters required to differentiate 2-Cl-8-QCA from its primary alternatives.

CompoundExact MassPrecursor Ion [M+H]+Primary Product Ions (m/z)Optimal CE (eV)Diagnostic Feature
2-Chloro-8-QCA 208.00209.01 / 211.01191.00, 165.02, 163.00, 173.0325 - 35High stability; requires higher CE for HCl loss.
4-Chloro-8-QCA 208.00209.01 / 211.01173.03, 155.02, 127.0215 - 20Dominant early loss of HCl (m/z 173); prone to LC hydrolysis.
Quinazoline-8-CA 174.05175.05157.04, 131.06, 129.0520 - 30Absence of 35Cl/37Cl isotopic signature (3:1 ratio).

Proposed Fragmentation Pathways

To visualize the sequential neutral losses, the following diagram maps the CID fragmentation pathway of 2-Cl-8-QCA.

Fragmentation m209 [M+H]+ m/z 209.01 (35Cl) m/z 211.01 (37Cl) m191 [M+H - H2O]+ m/z 191.00 m209->m191 -H2O (-18 Da) m165 [M+H - CO2]+ m/z 165.02 m209->m165 -CO2 (-44 Da) m173 [M+H - HCl]+ m/z 173.03 m209->m173 -HCl (-36 Da) m163 [M+H - H2O - CO]+ m/z 163.00 m191->m163 -CO (-28 Da) m136 [M+H - CO2 - HCN]+ m/z 138.01 m165->m136 -HCN (-27 Da)

Figure 1: Proposed CID MS/MS fragmentation pathway for 2-Chloro-8-quinazolinecarboxylic acid.

Self-Validating Experimental Protocol

To ensure data integrity, the analytical workflow must account for the chemical reactivity of halogenated quinazolines. The following protocol utilizes a self-validating system to prevent false annotations caused by in-source fragmentation or solvent-induced degradation.

Step 1: Sample Preparation (Aprotic Environment)
  • Rationale: Alcohols (Methanol) and Water can act as nucleophiles, degrading the C-Cl bond prior to injection.

  • Action: Prepare 1 mg/mL primary stock solutions in 100% anhydrous Acetonitrile (ACN) or DMSO. Dilute to a working concentration of 1 µg/mL using ACN immediately prior to analysis.

Step 2: UHPLC Separation
  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast ballistic gradient (5% to 95% B over 3 minutes) to minimize the residence time of the compound in the aqueous mobile phase, preventing on-column hydrolysis.

Step 3: MS/MS Acquisition & Built-In Validation
  • Ionization: ESI Positive mode.

  • Validation Check 1 (Isotopic Fidelity): In the MS1 full scan, verify the presence of the m/z 209.01 and 211.01 peaks. A strict ~3:1 intensity ratio validates the presence of a single chlorine atom. If the ratio deviates, suspect co-elution or background interference.

  • Validation Check 2 (Hydrolysis Check): Monitor MS1 for m/z 191.01 (the hydroxylated/quinazolinone degradation product). If the m/z 191 peak area exceeds 5% of the intact m/z 209 peak area at the precursor retention time, the sample has degraded in the vial, and the preparation step must be repeated using stricter anhydrous conditions.

  • Fragmentation: Perform Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM) ramping the Collision Energy from 10 eV to 40 eV to capture both the low-energy water loss and the high-energy ring cleavage.

Workflow Prep Sample Prep (Aprotic Solvents) LC UHPLC Separation (Fast Gradient) Prep->LC ESI ESI+ MS1 Scan (Validate 3:1 Cl Ratio) LC->ESI CID CID MS/MS (CE Ramp 10-40eV) ESI->CID Data Data Analysis (Isomer Identification) CID->Data

Figure 2: Self-validating LC-MS/MS workflow for halogenated quinazolines.

Conclusion

Differentiating 2-Chloro-8-quinazolinecarboxylic Acid from its structural alternatives relies heavily on understanding the localized electron density of the quinazoline ring. While both the 2-chloro and 4-chloro isomers share identical precursor masses and isotopic distributions, the 2-chloro variant exhibits superior chemical stability in protic solvents and requires significantly higher collision energy to induce the characteristic loss of HCl (-36 Da) during tandem mass spectrometry. By employing fast-gradient chromatography and monitoring diagnostic neutral losses (H2O, CO2, and HCN), researchers can confidently elucidate these critical building blocks in complex synthetic mixtures.

References

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches Source: ePrints Soton - University of Southampton URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of Clinical Candidate M2698, a Dual p70S6K and Akt Inhibitor, for Treatment of PAM Pathway-Altered Cancers Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Protocol for 2-Chloro-8-quinazolinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a highly reactive pharmaceutical intermediate, 2-Chloro-8-quinazolinecarboxylic Acid (CAS: 1785150-23-3) requires rigorous safety protocols during laboratory handling, synthesis, and disposal. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to mitigate the inherent risks associated with halogenated quinazoline derivatives.

Mechanistic Hazard Assessment

To handle 2-Chloro-8-quinazolinecarboxylic Acid safely, one must understand the causality behind its reactivity. The quinazoline core is highly electron-deficient, particularly at the C2 and C4 positions adjacent to the nitrogen heteroatoms.

The presence of a chlorine atom at the C2 position transforms the molecule into a potent electrophile, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1].

  • Moisture Sensitivity: Upon exposure to atmospheric moisture or water, the C-Cl bond undergoes rapid hydrolysis. This reaction yields a quinazolinedione derivative and liberates hydrogen chloride (HCl) gas [1][2]. HCl gas is a severe respiratory and ocular irritant.

  • Biological Toxicity: If the compound contacts unprotected skin or eyes, biological nucleophiles (such as primary amines in proteins) will attack the C2 position, leading to covalent adduction (alkylation/acylation)[3][4]. This causes irreversible cellular damage, chemical burns, and severe sensitization[5].

HazardMechanism A 2-Chloro-8-quinazolinecarboxylic Acid (Electrophilic C2 Position) B Atmospheric Moisture (H2O) A->B Exposure C Biological Nucleophiles (Skin/Eye Proteins) A->C Contact D Hydrolysis (SNAr) Releases HCl Gas B->D E Covalent Adduction (Alkylation) C->E F Respiratory & Ocular Corrosive Damage D->F G Skin Sensitization & Cellular Toxicity E->G

Mechanistic pathway of 2-chloroquinazoline toxicity via nucleophilic substitution.

Quantitative Data & Operational Thresholds

The following physicochemical properties dictate the environmental controls required for safe handling[6].

Property / ParameterValue / ThresholdOperational Implication
CAS Number 1785150-23-3Unique identifier for safety tracking and inventory.
Molecular Weight ~208.60 g/mol Required for stoichiometric quenching calculations.
Storage Temperature ≤ -20°CPrevents thermal degradation and ambient hydrolysis.
Atmosphere Argon or Nitrogen (Dry)Excludes atmospheric moisture to prevent HCl evolution.
Fume Hood Face Velocity 80 – 120 fpmEnsures adequate capture of evolved HCl or particulate dust.
Quenching Base 5% NaHCO₃ (aq)Provides mild, controlled hydrolysis of the C-Cl bond.

Personal Protective Equipment (PPE) Matrix

Because 2-Chloro-8-quinazolinecarboxylic Acid is a reactive halogenated aromatic, standard laboratory PPE is insufficient. The following matrix must be strictly adhered to[5][7]:

  • Hand Protection (Double-Gloving): Halogenated aromatics can permeate thin latex or standard nitrile rapidly.

    • Inner Glove: 4-mil Nitrile (for dexterity).

    • Outer Glove: 8-mil Neoprene or heavy-duty Nitrile (for chemical resistance).

    • Validation: Inspect outer gloves for micro-tears before handling. Change outer gloves immediately if contaminated.

  • Eye & Face Protection: Indirect-vented chemical splash goggles paired with a full-face shield. Safety glasses do not provide adequate protection against evolved HCl gas or reactive dust[8].

  • Body Protection: A flame-resistant (FR) lab coat with fitted cuffs, fully buttoned. For scale-up operations (>10g), a chemical-resistant apron is required.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If engineering controls fail or a spill occurs outside the hood, a NIOSH-approved half-face respirator with P100/Acid Gas cartridges is mandatory[5].

Operational Workflow & Handling Protocol

To prevent accidental exposure and maintain the integrity of the reagent, follow this step-by-step methodology for weighing and reaction setup.

Step 1: Environmental Preparation

  • Verify the fume hood face velocity is between 80–120 fpm. This self-validating step ensures any HCl gas generated upon opening the container is immediately exhausted[8].

  • Purge the reaction vessel with dry Argon or Nitrogen for 5 minutes prior to introducing the reagent.

Step 2: Weighing and Transfer

  • Remove the sealed reagent bottle from the -20°C freezer and allow it to equilibrate to room temperature in a desiccator before opening. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture onto the chemical, triggering hydrolysis and HCl release.

  • Using an anti-static weigh boat and non-sparking spatulas, weigh the required mass inside the fume hood[7].

  • Transfer the solid directly into the purged reaction vessel and immediately seal the system with a rubber septum.

Step 3: Reaction Execution

  • Maintain a positive pressure of inert gas (Ar/N₂) throughout the reaction[9].

  • Ensure the exhaust line of the reaction setup is routed through an acid-gas scrubber (e.g., a bubbler containing 1M NaOH) to neutralize any HCl byproducts generated during the SNAr reaction[2].

Workflow S1 1. Storage (Inert Gas, < -20°C) S2 2. PPE Donning (Double Gloves, Goggles) S1->S2 S3 3. Weighing (Fume Hood / Glove Box) S2->S3 S4 4. Reaction (Closed System, Ar/N2) S3->S4 S5 5. Quenching (5% NaHCO3, Ice Bath) S4->S5 S6 6. Disposal (Halogenated Waste) S5->S6

End-to-end operational and disposal workflow for reactive chloroquinazolines.

Emergency Response & Spill Management

In the event of an accidental spill or exposure, immediate action is required to prevent severe tissue damage[5].

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do not apply neutralizing chemicals to the skin. Seek medical attention immediately[7].

  • Eye Contact: Flush eyes at an emergency eyewash station for 15 minutes, holding eyelids open. Consult an ophthalmologist immediately[7].

  • Dry Spill Management: Do NOT use water to clean up a dry spill, as this will generate a cloud of corrosive HCl gas. Cover the spill with dry sand or an inert, non-combustible absorbent material. Sweep up using non-sparking tools and place into a sealed, labeled container for hazardous waste disposal[10].

Waste Disposal & Decontamination Plan

Unused reagent, reaction mixtures, and contaminated consumables cannot be disposed of in standard organic waste streams without prior quenching. The active C-Cl bond must be safely hydrolyzed.

Step-by-Step Quenching Protocol:

  • Prepare a quenching bath consisting of a 5% aqueous Sodium Bicarbonate (NaHCO₃) solution. Causality: A weak base is chosen over strong bases (like NaOH) to prevent violent exothermic reactions while effectively neutralizing the evolved HCl[9][11].

  • Place the quenching bath in an ice-water bath to control the temperature.

  • Slowly add the 2-Chloro-8-quinazolinecarboxylic Acid waste (or reaction mixture) dropwise or in small solid portions to the stirred NaHCO₃ solution.

  • Monitor for effervescence (CO₂ gas release). Continue stirring until all bubbling ceases, indicating complete hydrolysis of the chloroquinazoline and neutralization of the acid.

  • Check the pH of the solution. Adjust to pH 7-8 if necessary.

  • Transfer the neutralized aqueous mixture to a designated Halogenated Organic Waste container[5][7].

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at:[Link]

  • Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development, ACS Publications. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。